3-(Pyrimidin-2-yl)propanal

描述

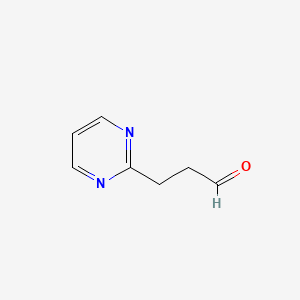

3-(Pyrimidin-2-yl)propanal is an aliphatic aldehyde derivative featuring a pyrimidine ring substituted at the 2-position. Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms at the 1- and 3-positions, confers unique electronic and steric properties to the compound. This molecule serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Synthetic routes for related pyrimidinylpropanoates (e.g., 3-(pyrimidin-2-yl)propanoates) have been explored using bio-based precursors like levulinic acid, a renewable platform chemical derived from lignocellulosic biomass . Key methodologies include catalytic hydrogenation, acid-catalyzed cyclization, and functional group interconversion, as described in studies by Chang et al. (2007) and Girisuta et al. (2006) .

属性

IUPAC Name |

3-pyrimidin-2-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOZFOYTBFZESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595991 | |

| Record name | 3-(Pyrimidin-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-07-4 | |

| Record name | 3-(Pyrimidin-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)propanal typically involves the reaction of pyrimidine derivatives with appropriate aldehydes. One common method involves the use of 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 3-(Pyrimidin-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of 3-(Pyrimidin-2-yl)propanoic acid.

Reduction: Formation of 3-(Pyrimidin-2-yl)propanol.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

3-(Pyrimidin-2-yl)propanal has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 3-(Pyrimidin-2-yl)propanal involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, pyrimidine derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism .

相似化合物的比较

Table 1: Binding Parameters of Pyrimidinyl Derivatives

| Compound | Pyrimidine Position | Cooperativity (α) | Binding Affinity (KB, nM) |

|---|---|---|---|

| PSNCBAM-1 (control) | - | 3.5 | 12.4 |

| 7d (pyrimidin-4-yl) | 4-position | 3.2 | 14.1 |

| 8d (pyrimidin-2-yl) | 2-position | 3.6 | 13.8 |

The pyrimidin-2-yl analog (8d) exhibited cooperativity comparable to the control, while the pyrimidin-4-yl derivative (7d) showed marginally reduced efficacy. This suggests that 2-substitution may better preserve electronic interactions in receptor binding .

Substituent Effects on Pyrimidine Rings

Substituents on the pyrimidine ring critically influence compound performance. Khurana et al. (2017) found that replacing a chloro group with a cyano group enhanced cooperativity by 20–30% in cannabinoid modulators . Similarly, a 1-pyrrolidinyl substituent on the pyrimidine ring optimized binding interactions.

Complex Fused-Ring Analogs

Patent EP 2 402 347 A1 describes thieno[3,2-d]pyrimidin-2-yl derivatives, such as 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzamide . These fused-ring systems exhibit enhanced steric bulk and π-π stacking capabilities compared to simple pyrimidinylpropanals. However, increased molecular complexity may reduce solubility or synthetic accessibility, limiting their utility in certain applications.

Table 2: Structural and Functional Comparison

| Compound Type | Core Structure | Key Features | Potential Applications |

|---|---|---|---|

| 3-(Pyrimidin-2-yl)propanal | Pyrimidine + propanal | Simple, modifiable aldehyde group | Intermediate for drug synthesis |

| Thieno-pyrimidinyl analogs | Fused thieno-pyrimidine | High steric/electronic complexity | Targeted therapeutics |

| Pyrimidin-4-yl derivatives | Pyrimidine (4-position) | Altered nitrogen orientation | Receptor-specific modulators |

生物活性

3-(Pyrimidin-2-yl)propanal is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a propanal group, which contributes to its unique reactivity and biological properties. The molecular formula is , and its structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been studied for:

- Antimicrobial Properties : Research indicates that this compound may inhibit the growth of certain bacteria by targeting key enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit protein kinases, which play critical roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing pyrimidine derivatives with aldehydes or ketones.

- Reduction Reactions : Transforming other pyrimidine compounds into the desired propanal derivative.

These synthetic routes allow for the generation of various analogs, which can be screened for enhanced biological activity.

Antimicrobial Activity

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis. The compound exhibited an IC50 value of approximately 15 µM, indicating significant inhibitory effects on bacterial growth when compared to standard antibiotics .

Anticancer Activity

In another study focused on cancer therapy, this compound was tested against several cancer cell lines. Results showed that the compound induced apoptosis in colorectal cancer cells via the activation of caspase pathways. The mechanism was linked to the inhibition of specific kinases involved in the signaling pathways that regulate cell survival .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine | Pyridine derivative | Moderate anticancer properties |

| 4-(Pyrimidin-2-yl)benzoyl derivatives | Benzoyl derivative | Antimicrobial and anticancer |

| 3-(Pyridin-4-yl)propanal | Pyridine derivative | Limited activity reported |

This compound stands out due to its aldehyde functionality, which allows for diverse chemical reactivity and potential interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。